molecular formula C9H9NO5 B077021 (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid CAS No. 12624-18-9

(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid

Cat. No.: B077021
CAS No.: 12624-18-9
M. Wt: 211.17 g/mol
InChI Key: SRDYVCBFNUJKKW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid is a natural product found in Amanita muscaria with data available.

Scientific Research Applications

Heterocyclic Ring Synthesis

A study by Zhu, Zhao, and Wang (2015) demonstrates a new strategy to construct 2,3-dihydro-1H-azepine heterocyclic rings, utilizing tertiary enamides that contain a formyl group. This method is highly efficient and scalable, offering a range of derivative yields. It highlights the potential of (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid in synthesizing diverse heterocyclic compounds under mild conditions (Zhu, Zhao, & Wang, 2015).

Ring Expansion and Contraction

Yamaguchi et al. (1997) explored ring expansion in derivatives of dihydrofuran, leading to the formation of compounds like 4,7-dihydro-6-methyloxepin-2,3-dicarboxylic anhydride. This research indicates the potential for manipulating the ring structures of compounds related to this compound (Yamaguchi et al., 1997).

Synthesis of Azepine Derivatives

Masaki, Fukui, and Kita (1977) presented a method for synthesizing 2-alkoxy-3H-azepines, indicating the versatility of azepine compounds, which are structurally related to this compound, in chemical synthesis (Masaki, Fukui, & Kita, 1977).

Properties

CAS No.

12624-18-9

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid

InChI

InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

SRDYVCBFNUJKKW-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](NC(=CC=C1C=O)C(=O)O)C(=O)O

SMILES

C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
Reactant of Route 2
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
Reactant of Route 3
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
Reactant of Route 4
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
Reactant of Route 5
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid

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